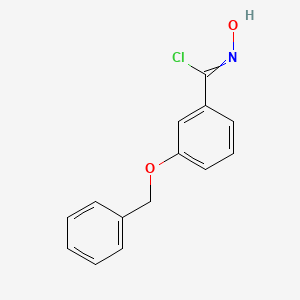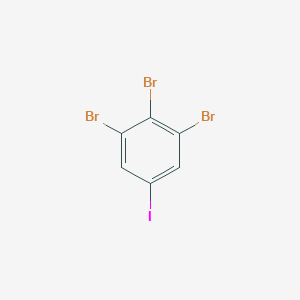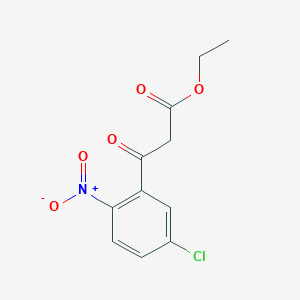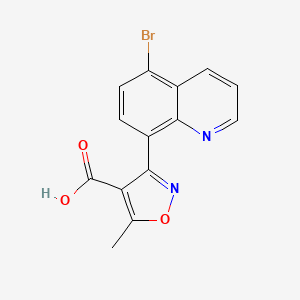
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound that features a quinoline ring substituted with a bromine atom, an isoxazole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common approach is to start with the bromination of quinoline to introduce the bromine atom at the 5-position This is followed by the formation of the isoxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to less oxidized forms.
Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromo-8-quinolinyl)acetamide: Shares the quinoline ring with a bromine atom but differs in the presence of an acetamide group instead of the isoxazole and carboxylic acid groups.
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate: Similar quinoline structure with a bromine atom but has a hydroxypropanoate group instead of the isoxazole and carboxylic acid groups.
Uniqueness
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of the quinoline ring, isoxazole ring, and carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H9BrN2O3 |
|---|---|
Peso molecular |
333.14 g/mol |
Nombre IUPAC |
3-(5-bromoquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O3/c1-7-11(14(18)19)13(17-20-7)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-6H,1H3,(H,18,19) |
Clave InChI |
WQWZUYSNMWCQKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


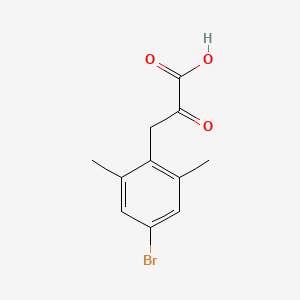
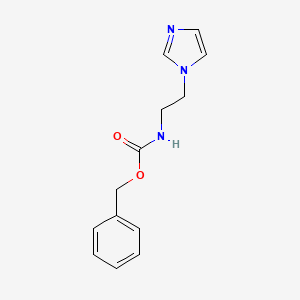
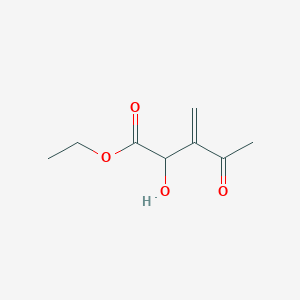
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
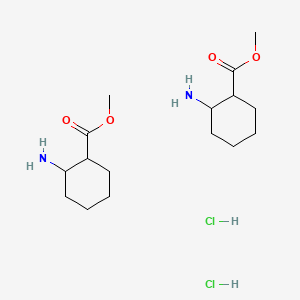
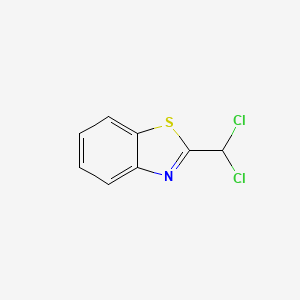
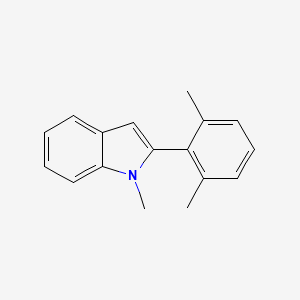
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)

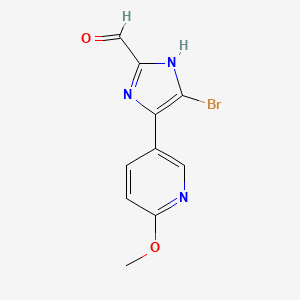
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
